![molecular formula C9H7BrClN3 B13884534 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole CAS No. 404922-80-1](/img/structure/B13884534.png)
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring
準備方法
The synthesis of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(bromomethyl)-4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis and fungal cell membrane integrity. The molecular pathways involved depend on the specific biological target and application.
類似化合物との比較
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring and are used as antifungal agents. this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties. Similar compounds include:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole antifungal known for its effectiveness against a wide range of fungal pathogens.
特性
CAS番号 |
404922-80-1 |
|---|---|
分子式 |
C9H7BrClN3 |
分子量 |
272.53 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-4-chlorophenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7BrClN3/c10-4-7-3-8(11)1-2-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 |
InChIキー |
KCVXRTAFMRUUAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CBr)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
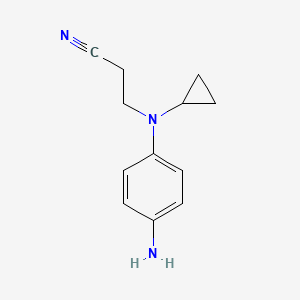
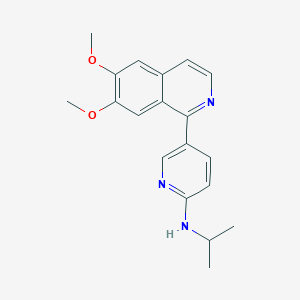
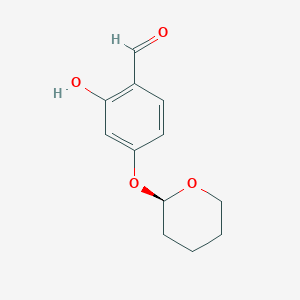
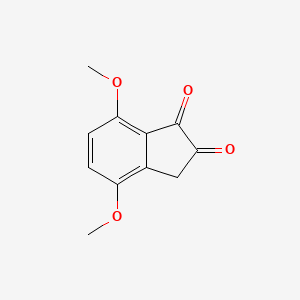

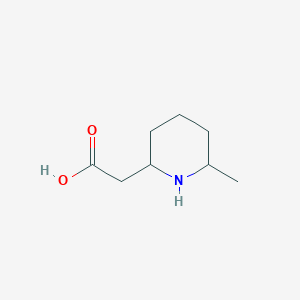
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
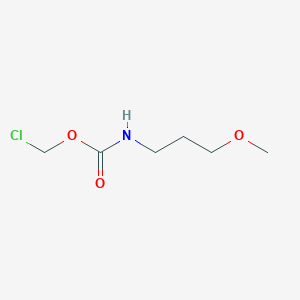
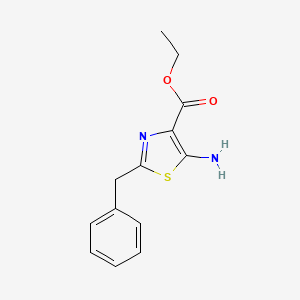
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
